2-Bromo-1-ethyl-4-fluorobenzene
Overview
Description
2-Bromo-1-ethyl-4-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a fluorine atom at the fourth position. This compound is commonly used in organic synthesis as a reagent or intermediate for the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-fluorobenzene can be achieved through multi-step organic synthesis. One common method involves the bromination of 1-ethyl-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1-ethyl-4-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a precursor for the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-4-fluorobenzene involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The ethyl and fluorine substituents influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the ethyl group.
2-Bromo-1-methyl-4-fluorobenzene: Similar structure with a methyl group instead of an ethyl group.
2-Bromo-1-ethyl-4-chlorobenzene: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
The combination of these substituents provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-ethyl-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQXDGSPVDVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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